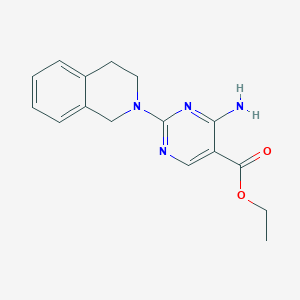

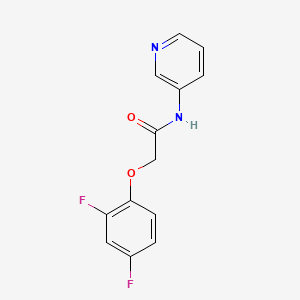

![molecular formula C23H20ClN3O3 B5501461 2-chloro-N-{3-[N-(4-methoxybenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5501461.png)

2-chloro-N-{3-[N-(4-methoxybenzoyl)ethanehydrazonoyl]phenyl}benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

"2-chloro-N-{3-[N-(4-methoxybenzoyl)ethanehydrazonoyl]phenyl}benzamide" belongs to a class of organic compounds known as benzamides, which are amides of benzoic acid. This compound, due to its complex structure, is of interest in various fields of chemistry and material science.

Synthesis Analysis

The synthesis of benzamide derivatives like this compound often involves multi-step chemical processes. For instance, a similar compound, "2-methoxy-N-[4-(thiazol-2-yl-sulfamoyl)-phenyl]-benzamide", was synthesized and characterized by spectral and elemental analysis, indicating the complexity and the detailed approach needed for such compounds (Priya et al., 2006).

Molecular Structure Analysis

Benzamide derivatives show interesting molecular structures, as evidenced by X-ray crystallography studies. For example, compounds like "N-{5-benzoyl-2-[(Z)-2-methoxyethenyl]-4-methylphenyl}benzamide" exhibit intricate molecular geometries and hydrogen bonding patterns, which are crucial for understanding their chemical behavior (Kranjc, Kočevar, & Perdih, 2011).

Chemical Reactions and Properties

Benzamides can undergo various chemical reactions, such as C–N/C–O coupling, which is pivotal in the synthesis of related aromatic compounds. This reactivity is demonstrated in the synthesis of 2-arylbenzoxazole derivatives using similar benzamides (Miao et al., 2015).

Physical Properties Analysis

The physical properties of benzamides are influenced by their molecular structure. Factors like intermolecular hydrogen bonding can impact their crystalline forms and melting points, as seen in various structurally related compounds (Sagar et al., 2018).

Chemical Properties Analysis

The chemical properties of benzamides, including reactivity and stability, are determined by their functional groups and molecular structure. For instance, the presence of methoxy groups and other substituents can significantly alter their chemical behavior and potential applications (Abdulla et al., 2013).

Wissenschaftliche Forschungsanwendungen

Synthesis Applications

One-pot Synthesis of Arylbenzoxazole Derivatives : A study demonstrated the use of N-(2-Chloro-phenyl)-2-halo-benzamides for the one-pot synthesis of 2-arylbenzoxazole derivatives via copper-catalyzed intermolecular C–N/intramolecular C–O couplings with primary amines, highlighting an efficient synthesis method with good yields (Miao et al., 2015).

Copper-catalyzed Intramolecular O-arylation : This process efficiently synthesizes a range of 2-substituted benzoxazoles from less reactive N-(2-chlorophenyl)benzamides, showcasing a simple method for benzoxazole synthesis under mild conditions (Wu et al., 2014).

Medicinal Chemistry Applications

Antimicrobial Activity of Pyridine Derivatives : A synthesis study on new pyridine derivatives, including those derived from 2-chloropyridine-3-carboxylic acid, revealed variable and modest antimicrobial activity against bacteria and fungi, indicating the potential for developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Anticancer Evaluation of Benzimidazole Derivatives : Research involving the synthesis and in vitro anticancer evaluation of benzimidazole derivatives, starting from components like o-phenylenediamine, showcased the potential of these compounds, with some showing moderate activity against breast cancer cell lines (Salahuddin et al., 2014).

Eigenschaften

IUPAC Name |

2-chloro-N-[3-[(Z)-N-[(4-methoxybenzoyl)amino]-C-methylcarbonimidoyl]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20ClN3O3/c1-15(26-27-22(28)16-10-12-19(30-2)13-11-16)17-6-5-7-18(14-17)25-23(29)20-8-3-4-9-21(20)24/h3-14H,1-2H3,(H,25,29)(H,27,28)/b26-15- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQSGEWMIVVIMFN-YSMPRRRNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)C1=CC=C(C=C1)OC)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N/NC(=O)C1=CC=C(C=C1)OC)/C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-{3-[(1Z)-1-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}ethyl]phenyl}benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

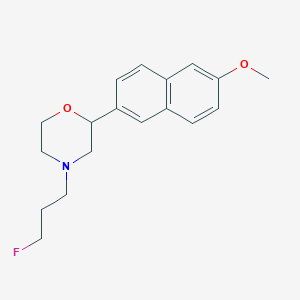

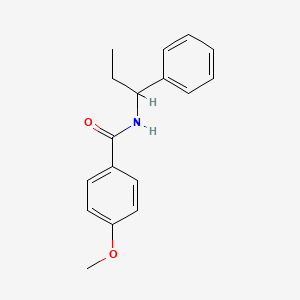

![N-[1-(methoxymethyl)cyclopentyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B5501378.png)

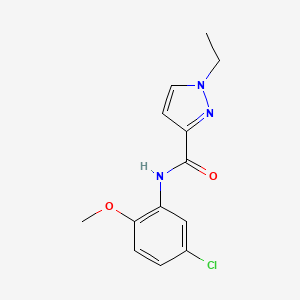

![methyl 5-(aminocarbonyl)-2-{[2-cyano-3-(5-methyl-2-furyl)acryloyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5501428.png)

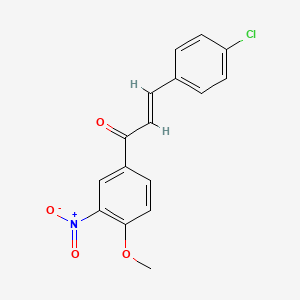

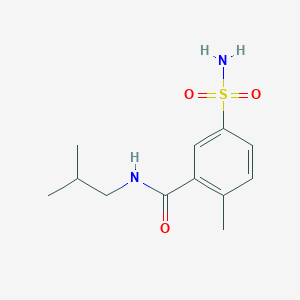

![3,4-dimethoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5501443.png)

![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-1-naphthylacetamide](/img/structure/B5501444.png)

![1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5501463.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(4-fluorophenyl)urea](/img/structure/B5501470.png)

![N-allyl-6-ethyl-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5501479.png)